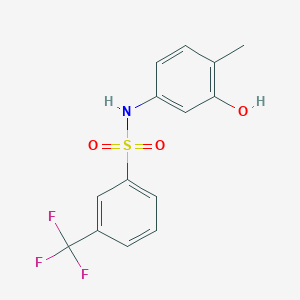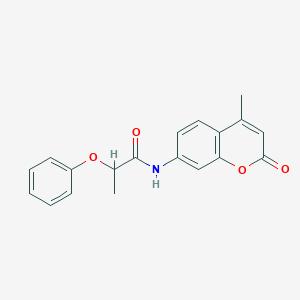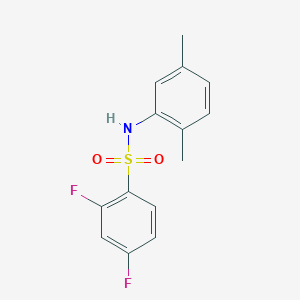
N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as compound 991, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases. The compound has been found to exhibit potent inhibitory activity against several enzymes and has shown promising results in preclinical studies.
Mechanism of Action
Compound 991 exerts its pharmacological effects through the inhibition of various enzymes. The N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to inhibit carbonic anhydrases by binding to the active site of the enzyme and blocking the catalytic activity. Carbonic anhydrases play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. The inhibition of carbonic anhydrases has been shown to have therapeutic benefits in the treatment of several diseases, including glaucoma, epilepsy, and cancer. Compound 991 has also been shown to inhibit histone deacetylases, which are enzymes that regulate gene expression and play a crucial role in the development of cancer. The inhibition of histone deacetylases has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide 991 has been shown to inhibit metalloproteinases, which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. The inhibition of metalloproteinases has been shown to have therapeutic benefits in the treatment of several diseases, including arthritis and cancer.
Biochemical and Physiological Effects:
Compound 991 has been shown to exhibit several biochemical and physiological effects. The N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrases, histone deacetylases, and metalloproteinases, which play crucial roles in various physiological processes. The inhibition of these enzymes has been shown to have therapeutic benefits in the treatment of various diseases. Additionally, N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide 991 has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide has also been shown to exhibit good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.
Advantages and Limitations for Lab Experiments
Compound 991 has several advantages and limitations for lab experiments. The N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide exhibits potent inhibitory activity against several enzymes and has shown promising results in preclinical studies. The N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide has also been shown to exhibit good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, the N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide has some limitations, including its low solubility in water and its potential toxicity. Additionally, the N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide requires further optimization to improve its potency and selectivity.
Future Directions
There are several future directions for the development of N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide 991. The N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide has shown promising results in preclinical studies, and further optimization is required to improve its potency and selectivity. Additionally, the N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide has potential therapeutic applications in the treatment of various diseases, including cancer, inflammatory diseases, and infectious diseases. Future studies should focus on the development of new therapeutic agents based on N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide 991 and the evaluation of their efficacy and safety in clinical trials. Additionally, further studies are required to elucidate the mechanism of action of N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide 991 and its potential interactions with other drugs.
Synthesis Methods
The synthesis of N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide 991 involves several steps, including the preparation of starting materials, the formation of intermediates, and the final coupling reaction. The starting materials include 4-methylphenol, trifluoromethylbenzenesulfonyl chloride, and hydroxylamine hydrochloride. The intermediates are formed through several chemical reactions, including nitration, reduction, and acylation. The final coupling reaction involves the reaction of the intermediate with the starting material to form N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide 991. The synthesis method has been optimized to yield high purity and high yield of the N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide.
Scientific Research Applications
Compound 991 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrases, histone deacetylases, and metalloproteinases. The N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide has also been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The scientific research application of N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide 991 includes the development of new therapeutic agents for the treatment of various diseases, including cancer, inflammatory diseases, and infectious diseases.
properties
Product Name |
N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C14H12F3NO3S |
Molecular Weight |
331.31 g/mol |
IUPAC Name |
N-(3-hydroxy-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H12F3NO3S/c1-9-5-6-11(8-13(9)19)18-22(20,21)12-4-2-3-10(7-12)14(15,16)17/h2-8,18-19H,1H3 |
InChI Key |
SPWFNVIVTBWDHB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)





![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)

![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)

